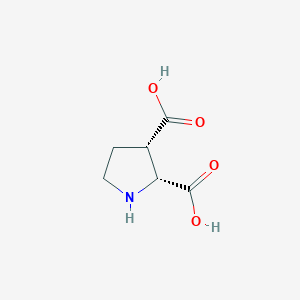
(2R,3S)-Pyrrolidine-2,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-Pyrrolidine-2,3-dicarboxylic acid, also known as L-Proline, is an amino acid that is a building block for proteins. It is a non-essential amino acid, meaning that the body can produce it on its own, but it is also found in various foods such as meat, dairy, and eggs. L-Proline is an important component in the synthesis of collagen, which is a structural protein found in connective tissue, skin, and bones. In addition, L-Proline has been studied for its potential therapeutic uses in various scientific research applications.
Mécanisme D'action
The mechanism of action of (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid is not fully understood, but it is believed to work through various pathways in the body. It has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules.
Effets Biochimiques Et Physiologiques
(2R,3S)-Pyrrolidine-2,3-dicarboxylic acid has been shown to have various biochemical and physiological effects in the body. It is involved in the synthesis of collagen, which is important in the formation of connective tissue, skin, and bones. (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid has also been shown to have antioxidant and anti-inflammatory properties, which may help to protect against oxidative stress and inflammation. In addition, (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid has been shown to have a role in the regulation of gene expression and cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
(2R,3S)-Pyrrolidine-2,3-dicarboxylic acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid is also stable and can be stored for long periods of time without degradation. However, there are also limitations to the use of (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid in lab experiments. It is a non-essential amino acid, meaning that the body can produce it on its own, which may limit its potential therapeutic uses. In addition, (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid may interact with other compounds in the body, which could affect its activity and efficacy.
Orientations Futures
There are several future directions for research on (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid. One area of interest is the potential use of (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid in the treatment of various diseases such as cancer, cardiovascular disease, and Alzheimer's disease. Further research is needed to determine the optimal doses and treatment regimens for (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid in these contexts. Another area of interest is the potential use of (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid in wound healing, as it is a component of collagen, which is important in the formation of new tissue. Finally, future research could focus on the development of new synthetic methods for (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid, which could improve its availability and efficacy for use in various scientific research applications.
Méthodes De Synthèse
(2R,3S)-Pyrrolidine-2,3-dicarboxylic acid can be synthesized through various chemical methods, including the Strecker synthesis, the Gabriel synthesis, and the Hofmann degradation. The Strecker synthesis involves the reaction of an aldehyde or ketone with ammonium chloride and potassium cyanide, followed by hydrolysis to form (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid. The Gabriel synthesis involves the reaction of potassium phthalimide with an alkyl halide to form an N-alkyl phthalimide, which is then hydrolyzed to form (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid. The Hofmann degradation involves the reaction of an amide with bromine and sodium hydroxide to form an isocyanate, which is then hydrolyzed to form (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid.
Applications De Recherche Scientifique
(2R,3S)-Pyrrolidine-2,3-dicarboxylic acid has been studied for its potential therapeutic uses in various scientific research applications. It has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases such as cancer, cardiovascular disease, and Alzheimer's disease. (2R,3S)-Pyrrolidine-2,3-dicarboxylic acid has also been studied for its potential use in wound healing, as it is a component of collagen, which is important in the formation of new tissue.
Propriétés
Numéro CAS |
147332-10-3 |
|---|---|
Nom du produit |
(2R,3S)-Pyrrolidine-2,3-dicarboxylic acid |
Formule moléculaire |
C6H9NO4 |
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
(2R,3S)-pyrrolidine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-2-7-4(3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+/m0/s1 |
Clé InChI |
GLQKHRAKKLRGNR-IUYQGCFVSA-N |
SMILES isomérique |
C1CN[C@H]([C@H]1C(=O)O)C(=O)O |
SMILES |
C1CNC(C1C(=O)O)C(=O)O |
SMILES canonique |
C1CNC(C1C(=O)O)C(=O)O |
Synonymes |
2,3-Pyrrolidinedicarboxylicacid,(2R-cis)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



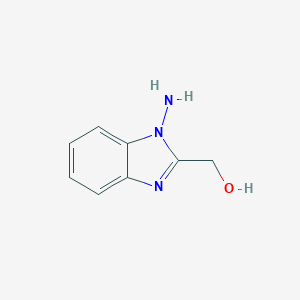
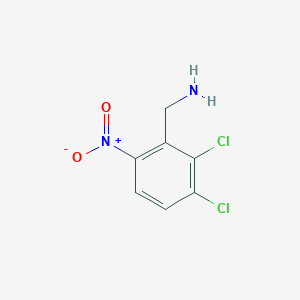
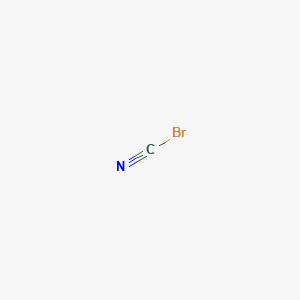
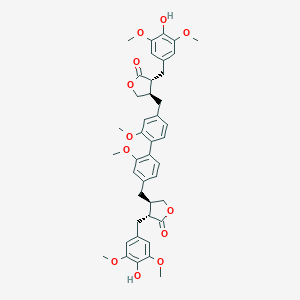
![1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine](/img/structure/B132493.png)
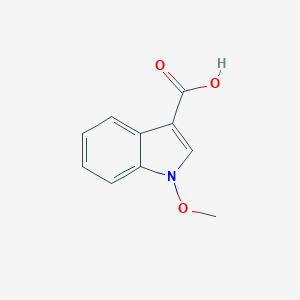
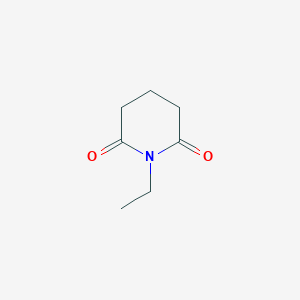
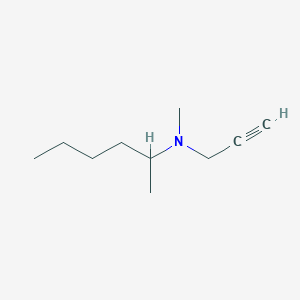
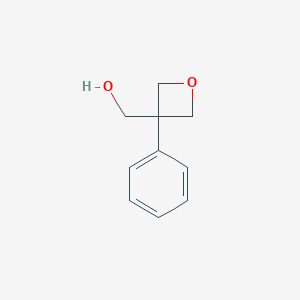
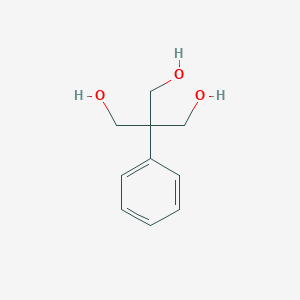
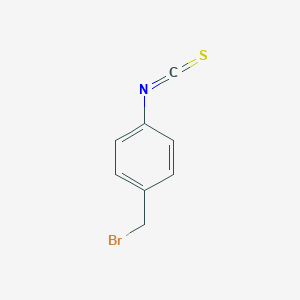
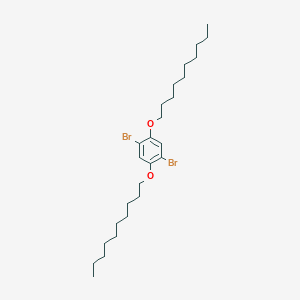
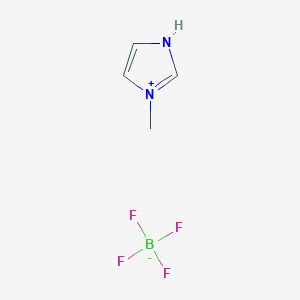
![(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B132519.png)